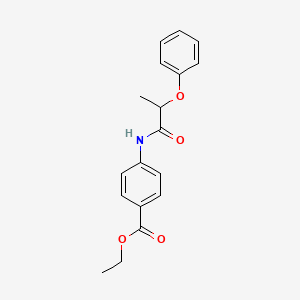

ETHYL 4-(2-PHENOXYPROPANAMIDO)BENZOATE

Description

Ethyl 4-(2-phenoxypropanamido)benzoate is a synthetic organic compound characterized by an ethyl benzoate core substituted at the para position with a 2-phenoxypropanamido group.

Propriétés

IUPAC Name |

ethyl 4-(2-phenoxypropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-18(21)14-9-11-15(12-10-14)19-17(20)13(2)23-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTHTUQZASFOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-phenoxypropanamido)benzoate typically involves a multi-step process. One common route includes the following steps:

Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with 2-bromo-1-phenoxypropane to form 4-(2-phenoxypropanamido)benzoic acid.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-(2-phenoxypropanamido)benzoate can be optimized using continuous-flow systems. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(2-phenoxypropanamido)benzoate can undergo various chemical reactions, including:

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: 4-(2-phenoxypropanamido)benzoic acid and ethanol.

Reduction: 4-(2-phenoxypropanamido)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 4-(2-phenoxypropanamido)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of local anesthetics and other pharmacologically active compounds.

Materials Science: The compound is investigated for its potential use in the development of electro-optical materials due to its unique structural properties.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.

Mécanisme D'action

The mechanism of action of ethyl 4-(2-phenoxypropanamido)benzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the conduction of nerve impulses, leading to its anesthetic effects . The phenoxypropanamido group plays a crucial role in enhancing the binding affinity and specificity of the compound for its target sites .

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-Phenoxypropanamido)Benzoate vs. SABA1 (Sulfonamidobenzamide Derivative)

SABA1 (Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate)

- Core Structure : Ethyl benzoate with a sulfonamidobenzamide substituent .

- Key Differences: SABA1 features a sulfonamide linkage and a chlorophenylcarbamoyl group, whereas the target compound has an amide-linked phenoxypropanoyl group. Biological Activity: SABA1 exhibits antibacterial activity with a MIC of 0.45–0.9 mM against E. coli (efflux-compromised strains), attributed to its sulfonamide moiety .

- Implications: The sulfonamide group in SABA1 enhances antimicrobial potency, while the phenoxypropanamido group in the target compound may influence solubility or target specificity.

Ethyl 4-(2-Phenoxypropanamido)Benzoate vs. Ethyl 4-(Dimethylamino)Benzoate

Ethyl 4-(Dimethylamino)Benzoate

- Core Structure: Ethyl benzoate with a para-dimethylamino group .

- Key Differences: The dimethylamino group is electron-donating, enhancing reactivity in polymerization reactions (e.g., resin cements). In contrast, the phenoxypropanamido group may introduce steric bulk or hydrogen-bonding capacity. Performance: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin formulations, achieving superior degree of conversion compared to methacrylate-based co-initiators .

- Implications: Substituent electronics (e.g., amino vs. amide) critically affect chemical reactivity and material properties.

Ethyl 4-(2-Phenoxypropanamido)Benzoate vs. Ethoxylated Ethyl-4-Aminobenzoate

Ethoxylated Ethyl-4-Aminobenzoate

- Core Structure: Ethyl 4-aminobenzoate modified with 25 ethylene oxide (EO) units .

- Key Differences: Ethoxylation drastically increases molecular weight (1266.6 g/mol) and water solubility, unlike the hydrophobic phenoxypropanamido substituent. Applications: Used in cosmetics due to water solubility and low toxicity, whereas the target compound’s amide group may favor solid-state stability or drug delivery .

- Implications : Functionalization strategies (e.g., ethoxylation vs. amidation) dictate solubility and industrial applications.

Data Table: Comparative Overview of Structural Analogs

Research Findings and Implications

- Antibacterial Activity: Sulfonamide derivatives like SABA1 highlight the importance of electron-withdrawing groups in enhancing antimicrobial efficacy . The phenoxypropanamido group’s role in similar contexts remains unexplored but warrants investigation.

- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate’s superior reactivity in resins underscores the impact of electron-donating substituents on initiation efficiency .

- Solubility and Formulation: Ethoxylated analogs demonstrate how hydrophilic modifications expand applications (e.g., cosmetics), whereas hydrophobic substituents like phenoxypropanamido may favor lipid-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.